6-(tert-Butylamino)hexanoic acid hydrochloride
Description
Properties
Molecular Formula |
C10H22ClNO2 |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
6-(tert-butylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)11-8-6-4-5-7-9(12)13;/h11H,4-8H2,1-3H3,(H,12,13);1H |
InChI Key |
CJMDMUOOAMMSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCCCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylamino)hexanoic acid hydrochloride typically involves the reaction of hexanoic acid with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylamino)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-(tert-Butylamino)hexanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 6-(tert-Butylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact mechanism depends on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Hexanoic Acid Derivatives with Amino Substituents
Key Compounds :
- 6-Aminohexanoic Acid Ethyl Ester Hydrochloride (CAS 3633-17-8, ): Features an ethyl ester and a primary amine hydrochloride.
- 6-Ureidohexanoic Acid (CAS 1468-42-4, ): Contains a urea (-NH-C(O)-NH₂) group.
- 6-(Aminooxy)hexanoic Acid Hydrochloride (CAS 511545-79-2, ): Includes an aminooxy (-ONH₂) group.
Comparison Table :
Key Differences :
- The tert-butylamino group provides steric protection, reducing unintended side reactions compared to primary amines or aminooxy groups.
- Ureido and aminooxy derivatives are more reactive in specific bioconjugation contexts (e.g., oxime formation), whereas the tert-butylamino analog is better suited for stable coordination or polymer anchoring .
Protective Group Analogs
Key Compounds :
- 6-(Boc-amino)hexanoic Acid (): Features a Boc (-NH-C(O)-O-tBu) protective group.
- (S)-tert-Butyl 6-amino-2-((Boc)amino)hexanoate HCl (CAS 7750-45-0, ): Dual Boc and tert-butyl ester protection.
Comparison Table :
Key Differences :
Pharmaceutical and Specialty Derivatives
Key Compounds :
Comparison Table :
Key Differences :
- The tert-butylamino derivative lacks the aromatic or heterocyclic moieties found in pharmaceutical or fluorescent analogs, limiting its direct biological activity but enhancing utility in materials science.
Biological Activity
6-(tert-Butylamino)hexanoic acid hydrochloride is a synthetic compound characterized by a hexanoic acid backbone with a tert-butylamino group attached to the sixth carbon. Its molecular formula is C₈H₁₉ClN O₂, and it has a molecular weight of 185.29 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications, particularly in drug development and peptide synthesis.
The presence of the tert-butyl group contributes to the compound's hydrophobicity, which can significantly influence its pharmacokinetics and interactions with biological targets. This unique structure allows it to modify amino acid properties and enhance the stability of peptide chains, making it a versatile building block in medicinal chemistry.
Research indicates that this compound may interact with proteins or enzymes, particularly through binding affinity studies. Preliminary data suggest potential interactions with human tissue transglutaminase (hTG2), an enzyme involved in various physiological processes and implicated in several diseases, including cancer and fibrosis .
The compound may act as an irreversible inhibitor of hTG2, blocking its transamidation activity and disrupting its GTP binding ability. This inhibition could lead to reduced proliferation and survival of cancer cells, particularly in epidermal cancer stem cells where hTG2 expression is elevated .
Case Studies
- Inhibition of Cancer Cell Proliferation : In a study involving human squamous cell carcinoma, treatment with a derivative of this compound significantly reduced cell proliferation and survival when compared to untreated controls. The mechanism was linked to the inhibition of hTG2 activity .
- Effects on Metastatic Phenotype : Another study demonstrated that administration of the compound reduced the expression of epithelial–mesenchymal transition (EMT) markers in cancer stem cells, suggesting its potential role in preventing metastasis .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Aminohexanoic Acid | C₆H₁₃N O₂ | Lacks hydrophobic tert-butyl group; more polar |
| N-Boc-6-Aminohexanoic Acid | C₁₁H₂₁N O₄ | Contains Boc protection; used for peptide synthesis |
| 2-Amino-6-benzyloxycarbonylamino-hexanoic Acid | C₁₈H₂₉ClN₂O₄ | Contains a benzyloxycarbonyl group; more complex structure |
The unique balance between hydrophobicity and functionality in this compound makes it particularly advantageous for applications requiring both properties, distinguishing it from more polar compounds like 6-aminohexanoic acid.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-(tert-Butylamino)hexanoic acid hydrochloride in academic labs?
- Methodology : The compound can be synthesized via sequential protection and coupling steps. For example, tert-butylamine can be introduced via reductive amination or nucleophilic substitution on a hexanoic acid backbone. Boc (tert-butoxycarbonyl) protection is commonly used for amino groups to prevent side reactions during synthesis . After coupling, deprotection with hydrochloric acid yields the hydrochloride salt. Key reagents include Boc₂O for protection and HBTU/EDC·HCl for carboxyl activation .
- Quality Control : Monitor reactions via TLC or LC-MS, and confirm final purity (>95%) by HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR : Use H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H) and hexanoic acid chain .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., calculated for C₁₀H₂₁ClN₂O₂: 284.12 g/mol) .
Advanced Research Questions
Q. How can solubility challenges in aqueous buffers be mitigated during biological assays?
- Strategies :
- pH Adjustment : The hydrochloride salt improves water solubility at neutral-to-acidic pH. For basic conditions, use co-solvents like DMSO (<5% v/v) or cyclodextrin-based solubilizers .
- Derivatization : Convert to a sodium salt temporarily or conjugate with PEG moieties to enhance hydrophilicity .
Q. How should researchers address discrepancies in reported biological activity data?
- Troubleshooting :
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., residual solvents or byproducts) .
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known enzyme inhibitors) .
- Metabolite Interference : Use LC-MS/MS to detect metabolites that may alter activity, as seen in studies of structurally similar triazolopyrimidine derivatives .
Q. What strategies enable functionalization of this compound for conjugation in multivalent scaffolds?
- Coupling Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
